4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
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Overview
Description
4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a synthetic organic compound that features a pyrazole ring substituted with an azepane-1-carbonyl group and a trifluoroethyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoroethyl group: This step may involve the use of trifluoroethyl halides under basic conditions.
Attachment of the azepane-1-carbonyl group: This could be done via acylation reactions using azepane derivatives and suitable coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the azepane moiety.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might be possible, especially at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance binding affinity or selectivity, while the azepane moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- 4-(morpholine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
Uniqueness
The presence of the azepane-1-carbonyl group distinguishes 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine from its analogs, potentially offering unique interactions with biological targets and different pharmacokinetic profiles.
Properties
Molecular Formula |
C12H17F3N4O |
---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-(azepan-1-yl)methanone |
InChI |
InChI=1S/C12H17F3N4O/c13-12(14,15)8-19-7-9(10(16)17-19)11(20)18-5-3-1-2-4-6-18/h7H,1-6,8H2,(H2,16,17) |
InChI Key |
SKMQGJDLADZIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=C2N)CC(F)(F)F |
Origin of Product |
United States |
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